Cas no 612-28-2 (N-Methyl-2-nitroaniline)

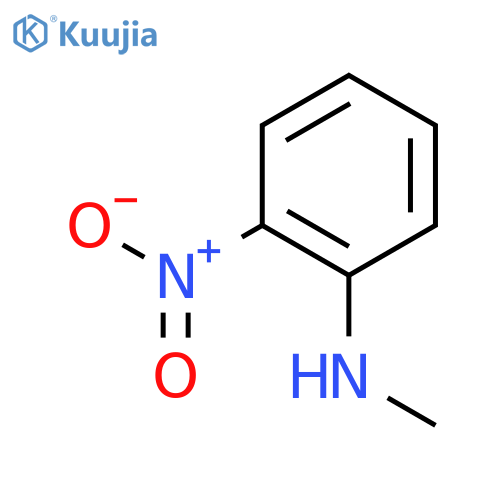

N-Methyl-2-nitroaniline structure

商品名:N-Methyl-2-nitroaniline

N-Methyl-2-nitroaniline 化学的及び物理的性質

名前と識別子

-

- N-Methyl-2-nitroaniline

- N-Methyl-2-nitroanil

- N-methyl-2-nitrobenzenamine

- N-Methyl-o-nitroaniline

- 2-methylamino-nitrobenzene

- 2-Nitro-N-methylaniline

- Aniline,N-methyl-o-nitro

- Benzenamine,N-methyl-2-nitro

- N-Methyl 2-nitroaniline

- o-(Methylamino)nitrobenzene

- o-nitro-N-methylaminobenzene

- o-nitro-N-methylaniline

- SB75786

- I10239

- DT8RVN6PBT

- Cambridge id 5108252

- STR08505

- SCHEMBL230874

- 2-(Methylamino)nitrobenzene

- NCIOpen2_001149

- AE-562/40288729

- 612-28-2

- N-methyl-N-2-nitrophenylaniline

- BRN 2209110

- Benzenamine, N-methyl-2-nitro-

- CS-0011702

- EINECS 210-303-1

- N-Methyl-N-(2-nitrophenyl)amine #

- NSC-86672

- MFCD00007090

- N-Methyl-2-nitroaniline, 98%

- (Methyl)(2-nitrophenyl)amine

- AKOS003297298

- FT-0671999

- EN300-59277

- InChI=1/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H

- Z31222766

- NSC86672

- NS00034612

- FT-0632552

- Aniline, N-methyl-o-nitro-

- N-Methyl-N-(2-nitrophenyl)amine

- NSC 86672

- N-methyl o-nitro aniline

- DTXSID4060608

- o-Nitro-N-methyl aniline

- Methyl-(2-nitro-phenyl)-amine

- DB-053815

- ALBB-013492

- aniline, N-methyl-2-nitro-

- methyl(2-nitrophenyl)amine

-

- MDL: MFCD00007090

- インチ: InChI=1S/C7H8N2O2/c1-8-6-4-2-3-5-7(6)9(10)11/h2-5,8H,1H3

- InChIKey: KFBOUJZFFJDYTA-UHFFFAOYSA-N

- ほほえんだ: CNC1=CC=CC=C1[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 152.05900

- どういたいしつりょう: 152.059

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 11

- 回転可能化学結合数: 2

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.8A^2

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

じっけんとくせい

- 色と性状: 赤色粉末

- 密度みつど: 1.2333 (estimate)

- ゆうかいてん: 35-38 °C (lit.)

- ふってん: 294.61°C (rough estimate)

- フラッシュポイント: 華氏温度:235.4°f

摂氏度:113°c - 屈折率: 1.6276 (estimate)

- PSA: 57.85000

- LogP: 2.23270

N-Methyl-2-nitroaniline セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H301 + H311 + H331-H373

- 警告文: P261-P280-P301+P310-P311

- 危険物輸送番号:2811

- WGKドイツ:3

- 危険カテゴリコード: 23/24/25-33

- セキュリティの説明: S36/37-S45

- RTECS番号:BY5710000

-

危険物標識:

- 包装等級:II

- 危険レベル:6.1

- 包装グループ:II

- セキュリティ用語:6.1

- リスク用語:R23/24/25; R33

- 包装カテゴリ:II

- TSCA:Yes

- 危険レベル:6.1

- ちょぞうじょうけん:Store at recommended temperature

N-Methyl-2-nitroaniline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-10g |

N-Methyl-2-nitroaniline |

612-28-2 | 98% | 10g |

¥81.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-25g |

N-Methyl-2-nitroaniline |

612-28-2 | 98% | 25g |

¥178.0 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N75370-5g |

N-Methyl-2-nitroaniline |

612-28-2 | 98% | 5g |

¥47.0 | 2024-07-19 | |

| eNovation Chemicals LLC | D553579-10g |

N-Methyl-2-nitroaniline |

612-28-2 | 97% | 10g |

$100 | 2024-05-24 | |

| eNovation Chemicals LLC | D959904-100g |

N-METHYL-2-NITROANILINE |

612-28-2 | 97% | 100g |

$300 | 2023-05-17 | |

| Enamine | EN300-59277-50.0g |

N-methyl-2-nitroaniline |

612-28-2 | 93% | 50g |

$156.0 | 2023-06-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1081665-5g |

N-Methyl-2-nitroaniline |

612-28-2 | 98% | 5g |

¥68.00 | 2024-05-06 | |

| Enamine | EN300-59277-10.0g |

N-methyl-2-nitroaniline |

612-28-2 | 93% | 10g |

$47.0 | 2023-06-21 | |

| TRC | M323555-5g |

N-Methyl-2-nitroaniline |

612-28-2 | 5g |

$ 161.00 | 2023-09-07 | ||

| Fluorochem | 220361-25g |

N-Methyl-2-nitroaniline |

612-28-2 | 95% | 25g |

£51.00 | 2022-03-01 |

N-Methyl-2-nitroaniline 関連文献

-

Deepak B. Nale,Bhalchandra M. Bhanage Green Chem. 2015 17 2480

-

Hao Liu,Liping Zhang,Langqiu Chen,Carl Redshaw,Yan Li,Wen-Hua Sun Dalton Trans. 2011 40 2614

-

Feng Xie,Yibiao Li,Xiuwen Chen,Lu Chen,Zhongzhi Zhu,Bin Li,Yubing Huang,Kun Zhang,Min Zhang Chem. Commun. 2020 56 5997

-

Natalia G. Zhegalova,Garrett Gonzales,Mikhail Y. Berezin Org. Biomol. Chem. 2013 11 8228

-

Neel Deorukhkar,Céline Besnard,Laure Guénée,Claude Piguet Dalton Trans. 2021 50 1206

612-28-2 (N-Methyl-2-nitroaniline) 関連製品

- 961-68-2(2,4-Dinitro-N-phenylaniline)

- 2908-76-1(Benzenamine,N-(2,4-dinitrophenyl)-2,4-dinitro-)

- 20691-71-8(N1,N1-Dimethyl-4-nitrobenzene-1,3-diamine)

- 2784-89-6(2-Nitro-N1-phenylbenzene-1,4-diamine)

- 18264-71-6(2,2'-Dinitrodiphenylamine)

- 885522-51-0(4-Cyano-6-methyl (1H)indazole)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

推奨される供給者

Amadis Chemical Company Limited

(CAS:612-28-2)N-Methyl-2-nitroaniline

清らかである:99%

はかる:100g

価格 ($):177.0

atkchemica

(CAS:612-28-2)N-Methyl-2-nitroaniline

清らかである:95%+

はかる:1g/5g/10g/100g

価格 ($):問い合わせ